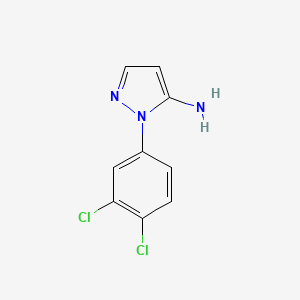
N-(Cyclopropylmethyl)-4-Fluor-2-methylanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the introduction of the fluorine atom, and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aniline group, the cyclopropylmethyl group, and the fluorine atom. The cyclopropylmethyl group would add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aniline group, the fluorine atom, and the cyclopropylmethyl group. The aniline group could undergo reactions typical of primary amines, such as acylation or alkylation .Wirkmechanismus
Mode of Action
It is known that the compound contains a cyclopropylmethyl group, which is known to have interesting chemical properties . The cyclopropylmethyl group can behave somewhat like a double bond, allowing for conjugation and the passing of mesomeric effects .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that N-(cyclopropylmethyl)-4-fluoro-2-methylaniline may also be involved in similar biochemical pathways.
Result of Action
The presence of the cyclopropylmethyl group suggests that the compound may have interesting chemical properties that could result in unique molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. The compound is also relatively stable, and it does not react with many other compounds. However, it can be toxic to some organisms, and it is important to take proper safety precautions when handling the compound.
Zukünftige Richtungen
N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline has potential applications in a variety of fields, including pharmaceuticals, organic synthesis, and scientific research. Further research is needed to understand the compound’s mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to understand the compound’s potential effects on biochemical and physiological processes. Finally, research is needed to identify potential industrial applications of the compound.
Wissenschaftliche Forschungsanwendungen
Bindung und Signaltransduktion an Opioidrezeptoren
Diese Verbindung wurde auf ihr Potenzial untersucht, an Opioidrezeptoren zu binden und diese zu aktivieren, die eine entscheidende Rolle bei der Schmerzbehandlung spielen. Variationen im N-Substituenten morphinähnlicher Moleküle können ihre Affinität zum µ-Opioidpeptid (MOP)-Rezeptor deutlich verändern . Dies hat Auswirkungen auf die Entwicklung neuer Analgetika mit möglicherweise verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Antinozizeptive Aktivität
Die antinozizeptiven Eigenschaften, d. h. die Fähigkeit, die Schmerzempfindung zu blockieren, von Verbindungen wie N-(Cyclopropylmethyl)-4-Fluor-2-methylanilin wurden Gegenstand der Forschung. Diese Verbindungen können potent in der Stimulation der G-Protein-Kopplung und der intrazellulären Kalziumfreisetzung durch den MOP-Rezeptor sein, was zu einer effektiven Schmerzlinderung in vivo führt .
Entwicklung von Opioid-Therapeutika
Strukturelle Variationen an der N-17-Position des Morphinanskeletts, zu denen Verbindungen wie this compound gehören, haben zu einer Vielfalt von Molekülen geführt, die als potenzielle Therapeutika wertvoll sind . Diese Variationen können die Rezeptoraffinität und die Agonistenpotenz verstärken, was für die Entwicklung neuer Opioidmedikamente entscheidend ist.
Grüne Chemie in der Synthese
Die Synthese von this compound kann grüne Chemieansätze beinhalten. Zum Beispiel wurden elektrochemische N-Demethylierungsschritte als sicherere und nachhaltigere Alternative zu traditionellen Methoden vorgeschlagen, die schädliche Reagenzien verwenden . Dies verbessert nicht nur das Sicherheitsprofil des Syntheseprozesses, sondern steht auch im Einklang mit den Zielen der ökologischen Nachhaltigkeit.
Produktion von Opioid-Antagonisten
This compound ist ein Schlüsselzwischenprodukt bei der Herstellung von Opioid-Antagonisten wie Naloxon und Naltrexon. Diese Antagonisten sind entscheidend für die Notfallbehandlung von Drogenüberdosierungen und zur Bewältigung von Opioid- und Alkoholabhängigkeit .
Auswirkungen auf die pharmakologischen Eigenschaften
Die Modifikation der N-Methylgruppe von Morphinanalkaloiden, zu denen this compound gehört, beeinflusst ihre pharmakologischen Eigenschaften erheblich. Dies kann zur Entwicklung von Medikamenten mit spezifischen gewünschten Wirkungen führen, wie z. B. erhöhte Potenz oder reduziertes Missbrauchspotenzial .
Forschungssonden
Verbindungen mit Variationen an der N-17-Position dienen als wichtige Forschungssonden. Sie helfen beim Verständnis der Interaktion zwischen Liganden und Rezeptoren, was für das rationale Design von Medikamenten mit gezielten Wirkungen fundamental ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOPVVPHWCASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



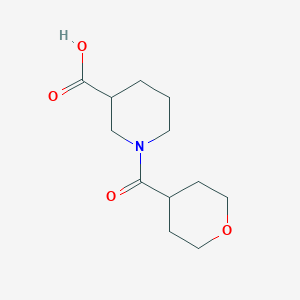
![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)
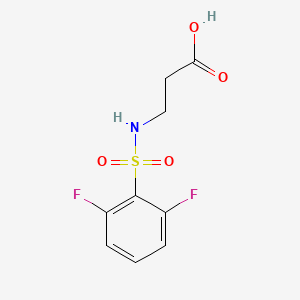
![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
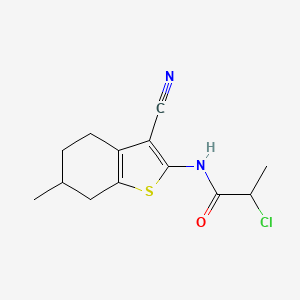

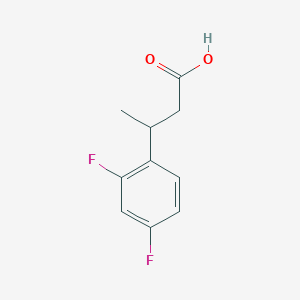
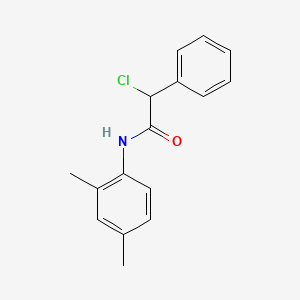
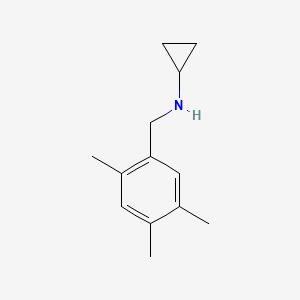
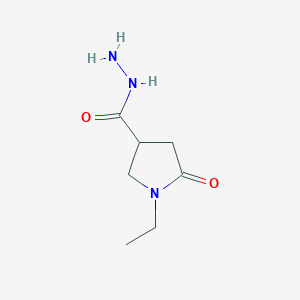
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
